molecular formula C19H16N6OS B294721 1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE

1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B294721
M. Wt: 376.4 g/mol
InChI Key: FZPVOIFCGDHLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound that combines the structural features of benzimidazole, triazole, and thiadiazole. These heterocyclic systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with benzimidazole-2-carboxylic acid hydrazide in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the benzimidazole moiety.

    Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole, which have similar core structures but different substituents.

Uniqueness

1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its combination of three pharmacologically active heterocyclic systems. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for drug development and other scientific research applications .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-2-26-16-10-6-3-7-13(16)18-23-25-17(21-22-19(25)27-18)11-24-12-20-14-8-4-5-9-15(14)24/h3-10,12H,2,11H2,1H3

InChI Key

FZPVOIFCGDHLGJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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